rac-Monepantel Sulfone
CAS No.: 851976-52-8
Cat. No.: VC0057870
Molecular Formula: C20H13F6N3O4S
Molecular Weight: 505.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851976-52-8 |
|---|---|
| Molecular Formula | C20H13F6N3O4S |
| Molecular Weight | 505.4 g/mol |
| IUPAC Name | N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide |
| Standard InChI | InChI=1S/C20H13F6N3O4S/c1-18(10-28,11-33-16-8-12(9-27)2-7-15(16)19(21,22)23)29-17(30)13-3-5-14(6-4-13)34(31,32)20(24,25)26/h2-8H,11H2,1H3,(H,29,30) |
| Standard InChI Key | JTMLMJOBCBXFES-UHFFFAOYSA-N |
| Canonical SMILES | CC(COC1=C(C=CC(=C1)C#N)C(F)(F)F)(C#N)NC(=O)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Introduction
CHEMICAL PROPERTIES AND STRUCTURE
Rac-Monepantel Sulfone is characterized by specific chemical properties that define its behavior in biological systems and laboratory settings. The compound is identified by the CAS number 851976-52-8 and possesses a complex molecular structure with the formula C20H13F6N3O4S. Its systematic IUPAC name is N-[2-cyano-1-[5-cyano-2-(trifluoromethyl)phenoxy]propan-2-yl]-4-(trifluoromethylsulfonyl)benzamide.
Physical and Chemical Characteristics
The molecular weight of rac-Monepantel Sulfone is 505.4 g/mol, reflecting its relatively complex structure containing multiple functional groups. The compound belongs to the class of macrocyclic lactones, which are known for their biological activity against parasitic organisms. Its chemical structure includes several key functional groups:
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Cyano groups (two instances)
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Trifluoromethyl group
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Sulfonyl functional group
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Benzamide moiety
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Phenoxy linkage
These structural features contribute to the compound's specific binding properties and pharmacological activities, particularly its ability to interact with parasitic receptors and potentially with cancer-related molecular targets.
SYNTHESIS AND PREPARATION METHODS
The synthesis of rac-Monepantel Sulfone typically involves oxidation reactions starting from the parent compound Monepantel. This process requires precise control of reaction conditions to ensure high yield and purity of the final product.
Synthetic Pathway
The synthetic route to rac-Monepantel Sulfone generally follows these steps:
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Starting with Monepantel as the precursor compound
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Oxidation of the sulfur-containing functional group to convert it to a sulfone
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Purification steps to isolate the desired compound
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Quality control testing to ensure purity and structural integrity
Specific oxidizing agents such as meta-chloroperbenzoic acid (m-CPBA) are commonly employed in such sulfone formations, though residual acidic byproducts may potentially induce stereochemical instability, requiring careful control of reaction conditions.
MECHANISM OF ACTION
Rac-Monepantel Sulfone demonstrates specific mechanisms of action that explain its effectiveness as an anthelmintic agent and its potential in other therapeutic applications.
Antiparasitic Activity
The primary mechanism of action involves interaction with specific ion channels in nematodes. The compound shows high specificity for the ACR-23 receptor subtype, which belongs to the nicotinic acetylcholine receptor family. This interaction leads to:
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Activation of ACR-23 channels
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Disruption of normal neuromuscular function in parasites
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Paralysis of the parasite
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Eventual death of the parasite
This specificity for the ACR-23 receptor explains both the compound's effectiveness against parasitic nematodes and its low toxicity to non-target organisms such as mammals.
PHARMACOKINETICS AND METABOLISM
Understanding the pharmacokinetic profile of rac-Monepantel Sulfone is essential for evaluating its efficacy and safety in various applications.
Absorption, Distribution, Metabolism, and Excretion
Following administration of Monepantel, rapid conversion to its sulfone metabolite occurs efficiently regardless of whether the drug is administered orally or intravenously. The pharmacokinetic parameters demonstrate that the sulfone metabolite generally exhibits a longer duration of action and higher concentration levels compared to the parent compound.
Key pharmacokinetic characteristics include:
| Parameter | Observation |
|---|---|
| Oral Bioavailability | Approximately 9.4% for parent compound |
| Major Excretion Route | Feces (70-97%) |
| Dominant Metabolite | Monepantel sulfone |
| Tissue Accumulation | Highest in liver and fat |
| Metabolic Conversion | Rapid conversion from Monepantel |
Tissue Distribution
Studies have shown that rac-Monepantel Sulfone accumulates in various tissues, with the highest concentrations found in the liver and fat. Interestingly, residue levels are generally higher in females compared to males, suggesting potential sex-based differences in metabolism or distribution.
Excretion Profile
The elimination of Monepantel and its sulfone metabolite primarily occurs through fecal excretion (70-97% within three days), with a minor fraction eliminated through urine (3-6%). The sulfone metabolite is also recovered from feces but at varying concentrations depending on the species.
BIOLOGICAL ACTIVITY
Rac-Monepantel Sulfone demonstrates significant biological activity, particularly in the context of parasitic infections.
Anthelmintic Efficacy
RESEARCH APPLICATIONS
Rac-Monepantel Sulfone has diverse applications in scientific research, contributing to advances in multiple fields.
Metabolic Studies
The compound serves as an important reference in metabolic studies, allowing researchers to examine drug metabolism and pharmacokinetics with greater precision. Its role as a major metabolite of Monepantel makes it valuable for understanding the complete metabolic profile of this anthelmintic drug.
Cancer Research
Investigations into rac-Monepantel Sulfone's potential anticancer activity have revealed its ability to reduce human cancer cell growth and affect phosphorylation levels of key proteins involved in cancer progression, such as mTOR, RPS6KB1, and EIF4EBP1. These findings suggest potential applications in cancer research and possible development of new therapeutic approaches.
Analytical Chemistry
COMPARISON WITH SIMILAR COMPOUNDS
Understanding how rac-Monepantel Sulfone compares to similar compounds helps contextualize its unique properties and applications.
Comparison with Parent Compound
Rac-Monepantel Sulfone differs from its parent compound, Monepantel, in several key aspects:
| Characteristic | Monepantel | Rac-Monepantel Sulfone |
|---|---|---|
| Primary Use | Anthelmintic | Metabolite with potential independent activity |
| Chemical Structure | Contains thioether group | Contains sulfone group |
| Circulation Half-life | Generally shorter | Generally longer |
| Concentration Levels | Lower after administration | Higher after administration |
Comparison with Other Anthelmintic Classes
When compared to other anthelmintic drug classes, rac-Monepantel Sulfone and its parent compound demonstrate distinctive characteristics:
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Benzimidazoles: Function through different molecular targets compared to rac-Monepantel Sulfone
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Levamisole: Exhibits a different mechanism of action
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Other Macrocyclic Lactones: Share structural features but may have different biological activities
CURRENT RESEARCH AND FUTURE DIRECTIONS
Current research on rac-Monepantel Sulfone focuses on several promising areas that may expand its applications and improve understanding of its properties.
Combination Therapy Studies
Recent research has explored the concurrent use of rac-Monepantel Sulfone with other anthelmintics like abamectin and levamisole. Studies analyzing marker residues in sheep following treatment with dual-combination drenches containing these compounds have indicated that rac-Monepantel Sulfone effectively contributes to reduced parasite loads while maintaining a low risk of residue accumulation in edible tissues.
Advanced In Vitro Assay Design
For evaluating the anthelmintic efficacy of rac-Monepantel Sulfone while accounting for metabolic interference, researchers are developing specialized in vitro assays that include:
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Parallel testing comparing the efficacy of rac-Monepantel Sulfone against its major metabolites using larval motility assays in nematode models
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Co-administration of cytochrome P450 inhibitors to isolate the parent compound's activity
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Dose-response curves using nonlinear regression models to calculate IC50 values
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